N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
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Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.15829154 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the regulation of nerve signal transmission at cholinergic synapses.
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting AChE, the compound prolongs the action of acetylcholine, leading to enhanced nerve signal transmission. This can have various downstream effects, depending on the specific neural circuits involved .
Pharmacokinetics
The oxadiazole core is known to be a part of many pharmacologically active compounds, suggesting that it may have favorable adme properties .
Result of Action
The inhibition of AChE by this compound leads to enhanced cholinergic transmission. This can result in various molecular and cellular effects, depending on the specific neural circuits involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate cognitive symptoms .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)15-7-9-16(10-8-15)21-18(24)13-6-14-4-11-17(25-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMUEVSOAWQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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